2-(1-adamantyl)-N-(hydroxymethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-N-(hydroxymethyl)acetamide, also known as memantine, is a drug that is used to treat Alzheimer's disease and other neurological disorders. It was first synthesized in the 1960s and was approved for use in the United States in 2003. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Wirkmechanismus
Memantine acts as a non-competitive antagonist of the NMDA receptor, which is involved in learning and memory. It binds to the receptor and blocks the influx of calcium ions, which can cause neuronal damage. Memantine also modulates the activity of other neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
Memantine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and other neurological disorders. It has also been shown to protect against neuronal damage and promote neurogenesis. Memantine has been shown to have a low toxicity profile and is generally well-tolerated in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Memantine has several advantages for lab experiments, including its ability to modulate the activity of multiple neurotransmitter systems and its low toxicity profile. However, it also has some limitations, including its relatively high cost and the need for specialized equipment to administer the drug.
Zukünftige Richtungen
There are several future directions for the study of 2-(1-adamantyl)-N-(hydroxymethyl)acetamide. One area of research is the development of new formulations of the drug that can be administered more easily and at a lower cost. Another area of research is the investigation of 2-(1-adamantyl)-N-(hydroxymethyl)acetamide's potential use in the treatment of other neurological disorders, such as traumatic brain injury and stroke. Additionally, researchers are exploring the use of 2-(1-adamantyl)-N-(hydroxymethyl)acetamide in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 2-(1-adamantyl)-N-(hydroxymethyl)acetamide involves the reaction of 1-adamantylamine with formaldehyde and acetic anhydride. The resulting product is then hydrolyzed with hydrochloric acid to yield 2-(1-adamantyl)-N-(hydroxymethyl)acetamide. This synthesis method was first reported by Eli Lilly and Company in 1968.
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and other neurological disorders. It has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. Memantine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-(hydroxymethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-8-14-12(16)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11,15H,1-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYBSPXUQKQUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-YL)-N-(hydroxymethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.